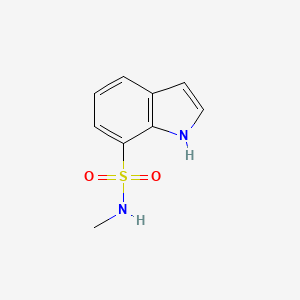

N-methyl-1H-indole-7-sulfonamide

Description

Properties

Molecular Formula |

C9H10N2O2S |

|---|---|

Molecular Weight |

210.26 g/mol |

IUPAC Name |

N-methyl-1H-indole-7-sulfonamide |

InChI |

InChI=1S/C9H10N2O2S/c1-10-14(12,13)8-4-2-3-7-5-6-11-9(7)8/h2-6,10-11H,1H3 |

InChI Key |

BUPVDMZXHOMPTF-UHFFFAOYSA-N |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC2=C1NC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Activity

N-Methyl-1H-indole-7-sulfonamide exhibits significant antimicrobial properties, particularly against a range of bacterial strains. The indole moiety is known for its biological activity, and modifications such as sulfonamide groups can enhance these properties.

Case Study: Antibacterial Efficacy

A study evaluating the antibacterial effects of various indole derivatives, including this compound, demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably lower than those of standard antibiotics, indicating a promising alternative in combating resistant bacterial strains.

| Bacterial Strain | MIC (μg/mL) | Standard Antibiotic MIC (μg/mL) |

|---|---|---|

| E. coli | 0.004 | 16 (Ampicillin) |

| S. aureus | 0.03 | 8 (Streptomycin) |

Anticancer Potential

The compound has also been investigated for its anticancer properties. Indole derivatives are known to affect various cancer cell lines by inhibiting cell proliferation and inducing apoptosis.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies have shown that this compound has significant cytotoxic effects on various cancer cell lines such as HeLa and MCF-7. The following table summarizes the IC50 values observed in these studies:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HeLa | 0.52 | Tubulin inhibition |

| MCF-7 | 0.34 | Apoptosis induction |

| HT-29 | 0.86 | Cell cycle arrest |

Neurological Applications

Emerging research indicates that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

Case Study: Neuroprotective Effects

Research has explored the neuroprotective properties of indole derivatives against neuronal cell death in models of neurodegeneration. These compounds showed potential in preserving neuronal integrity and function, suggesting broader therapeutic applications beyond oncology.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with cellular targets, influencing various biochemical pathways:

- Tubulin Polymerization Inhibition : Similar to colchicine, it disrupts microtubule dynamics essential for cell division.

- Apoptosis Induction : Studies indicate that it activates apoptotic pathways in cancer cells.

Future Directions and Research Opportunities

The promising results from initial studies warrant further investigation into the pharmacokinetics and long-term efficacy of this compound. Future research could focus on:

- Developing more potent derivatives with improved selectivity.

- Conducting clinical trials to evaluate safety and efficacy in humans.

- Exploring combination therapies with existing drugs to enhance therapeutic outcomes.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes critical structural and functional differences between N-methyl-1H-indole-7-sulfonamide and analogous compounds:

Physicochemical and Spectroscopic Properties

- NMR Data: For N-methyl-1H-indole derivatives, $^{13}\text{C-NMR}$ chemical shifts for C-3 and C-7 positions are typically observed at δ ~109.42 and δ ~128.73, respectively, in CDCl3 .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) of nitro-substituted indole analogs (e.g., C15H13N2O2) shows accurate mass matches (e.g., m/z 253.0979) , suggesting reliable methods for confirming molecular weights of related sulfonamide derivatives.

Notes and Limitations

- Safety Compliance : Handling sulfonamide derivatives necessitates adherence to protocols outlined in safety data sheets (SDS), particularly for halogenated analogs .

Q & A

Q. How can cross-disciplinary approaches (e.g., organic chemistry + computational modeling) enhance research on this compound?

- Collaborative Framework :

- Cheminformatics : Generate QSAR models using descriptors like logP, polar surface area, and H-bond donors.

- Synthetic Chemistry : Prioritize analogs predicted to have improved pharmacokinetics.

- Validation : Compare in silico ADMET predictions with experimental plasma stability assays .

Q. Tables for Quick Reference

| Analytical Parameters for HPLC Purity Testing |

|---|

| Column |

| Mobile Phase |

| Flow Rate |

| Detection |

| Retention Time |

| Impurity Limits (Pharmacopeial Standards) |

|---|

| Total Impurities |

| Any Single Unknown Impurity |

| Residual Solvents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.